molecular formula C12H17BrO B3613412 1-(5-Bromopentoxy)-4-methylbenzene

1-(5-Bromopentoxy)-4-methylbenzene

Cat. No.: B3613412
M. Wt: 257.17 g/mol
InChI Key: LHYNMTUJSGGSRK-UHFFFAOYSA-N
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Description

1-(5-Bromopentoxy)-4-methylbenzene is a brominated aromatic ether characterized by a pentyl chain terminated with a bromine atom at the fifth carbon, linked via an ether group to a para-methyl-substituted benzene ring. This structure confers unique physicochemical properties, such as moderate lipophilicity and reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for polymer and pharmaceutical intermediates.

Properties

IUPAC Name

1-(5-bromopentoxy)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-11-5-7-12(8-6-11)14-10-4-2-3-9-13/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYNMTUJSGGSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopentoxy)-4-methylbenzene typically involves the etherification of a hydroxybenzene derivative with 1,5-dibromopentane. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone . The reaction conditions include refluxing the mixture to facilitate the formation of the desired ether compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction parameters are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopentoxy)-4-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-(5-Bromopentoxy)-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopentoxy)-4-methylbenzene involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ether linkage provides flexibility, allowing the compound to adopt different conformations and interact with biological targets.

Comparison with Similar Compounds

1-(2-Bromoethoxy)-4-methylbenzene

  • Structure : Shorter bromoalkoxy chain (2 carbons) compared to the pentyl chain in 1-(5-Bromopentoxy)-4-methylbenzene.
  • Synthesis : Prepared via palladium-catalyzed coupling with 80% yield, indicating efficient methodologies for shorter-chain analogs .
  • Properties :
    • Boiling point: 107–108°C at 8 mmHg .
    • Molecular weight: 215.09 g/mol .
  • Lower molecular weight also impacts solubility and volatility.

1-Bromo-4-((5-phenylpent-4-yn-1-yl)oxy)propylbenzene

  • Structure : Features a longer, branched chain with a phenyl-substituted alkyne.
  • Synthesis : Achieved via nucleophilic substitution with 34% yield, lower than shorter-chain analogs, possibly due to steric challenges .
  • Properties :
    • GC-MS m/z: 356 (C20H21BrO) .
    • NMR Data: Distinct alkynyl and aromatic proton signals (δ 7.41–7.32 ppm for aromatic H; δ 3.54 ppm for ether-linked H) .
  • Key Differences : The phenyl-alkyne group introduces conjugation effects, altering electronic properties and reactivity toward electrophiles.

1-Bromo-4-(methoxymethyl)benzene

  • Structure : Methoxymethyl substituent instead of bromoalkoxy chain.
  • Properties :
    • Applications: Used in cross-coupling reactions due to the methoxymethyl group’s electron-donating effects .
  • Key Differences : The absence of a bromine-terminated chain limits utility in alkylation reactions but enhances stability under basic conditions.

p-Xylyl Bromide (1-(Bromomethyl)-4-methylbenzene)

  • Structure : Bromomethyl group directly attached to the benzene ring.
  • Properties :
    • Molecular weight: 185.06 g/mol .
    • Reactivity: Highly reactive in SN2 reactions due to the primary bromine center .
  • Key Differences : The lack of an ether linkage reduces polarity, making it less suitable for applications requiring controlled solubility.

Key Trends :

  • Longer chains (e.g., pentyl vs. ethyl) correlate with lower yields due to steric and electronic challenges.
  • Palladium and photoredox catalysts enable efficient synthesis of complex analogs but require stringent conditions.

Physicochemical and Functional Comparisons

Boiling Points and Solubility

  • This compound : Expected higher boiling point than 1-(2-Bromoethoxy)-4-methylbenzene due to increased chain length and molecular weight.
  • 1-Bromo-4-(methoxymethyl)benzene : Lower hydrophilicity compared to bromoalkoxy derivatives, impacting solubility in polar solvents .

Reactivity

  • Electrophilic Substitution : Para-methyl groups direct electrophiles to the ortho/para positions, but bromoalkoxy chains may deactivate the ring compared to methoxymethyl groups .
  • Nucleophilic Substitution : Bromine at terminal positions (e.g., 1-(2-Bromoethoxy)-4-methylbenzene) facilitates SN2 reactions more effectively than internal positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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